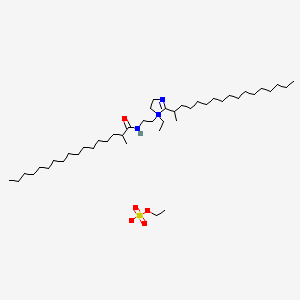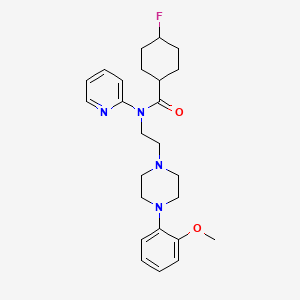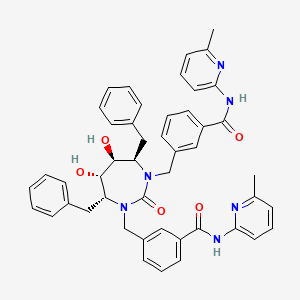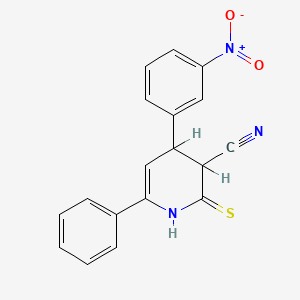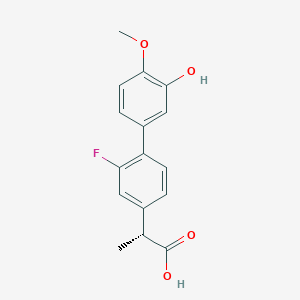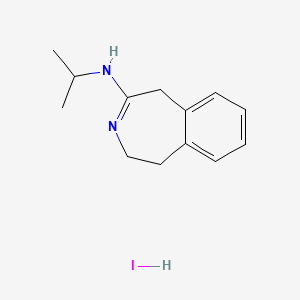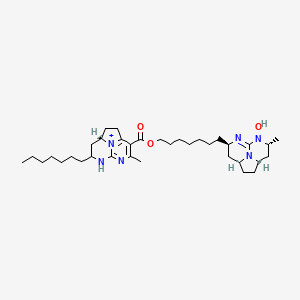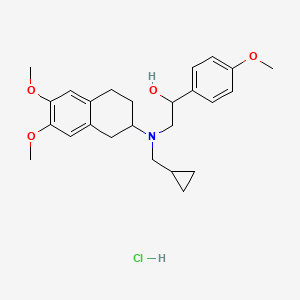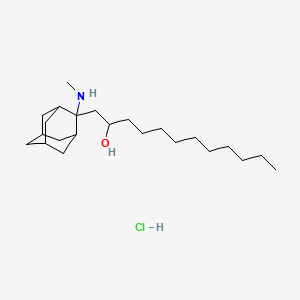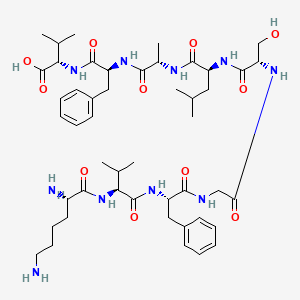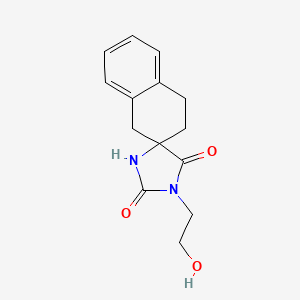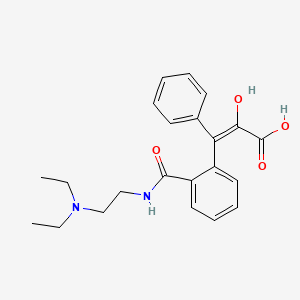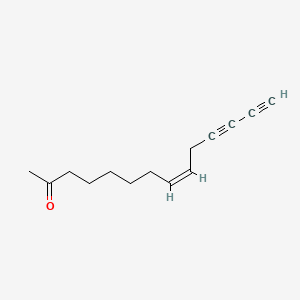
8-Tetradecene-11,13-diyn-2-one, (8Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tetradecene-11,13-diyn-2-one, (8Z)- is an organic compound with the molecular formula C14H18O. It is characterized by a unique structure that includes a tetradecene backbone with two triple bonds at positions 11 and 13, and a double bond at position 8 in the Z configuration. This compound is known for its presence in certain Echinacea species, such as Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tetradecene-11,13-diyn-2-one, (8Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of 8-Tetradecene-11,13-diyn-2-one, (8Z)- may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-Tetradecene-11,13-diyn-2-one, (8Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the triple bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxygen atom
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines, alcohols, and thiol derivatives
Aplicaciones Científicas De Investigación
8-Tetradecene-11,13-diyn-2-one, (8Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Tetradecene-11,13-diyn-2-one, (8Z)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or modulating inflammatory responses. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cell membrane integrity and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Tetradecene-11,13-diyn-2-one, (E)-: The E isomer of the compound, differing in the configuration of the double bond.
Tetradec-8-ene-11,13-diyn-2-one: A compound with a similar backbone but different functional groups.
Tetradec-8-ene-11,13-diyne: Lacks the carbonyl group present in 8-Tetradecene-11,13-diyn-2-one, (8Z)-
Uniqueness
8-Tetradecene-11,13-diyn-2-one, (8Z)- is unique due to its specific configuration and the presence of both triple and double bonds, which confer distinct chemical reactivity and biological activity. Its presence in Echinacea species also highlights its significance in natural product research .
Propiedades
Número CAS |
13945-78-3 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(Z)-tetradec-8-en-11,13-diyn-2-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h1,7-8H,6,9-13H2,2H3/b8-7- |
Clave InChI |
OUTVNYVJKIBGGD-FPLPWBNLSA-N |
SMILES isomérico |
CC(=O)CCCCC/C=C\CC#CC#C |
SMILES canónico |
CC(=O)CCCCCC=CCC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


